DL-3-Phenylalanine-d1

Description

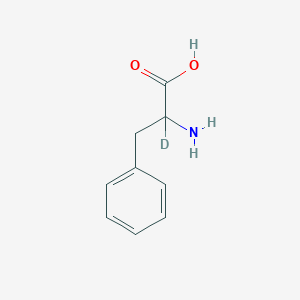

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-amino-2-deuterio-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |

InChI Key |

COLNVLDHVKWLRT-BNEYPBHNSA-N |

Isomeric SMILES |

[2H]C(CC1=CC=CC=C1)(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

DL-3-Phenylalanine-d1 chemical structure and properties

Structure, Synthesis, and Applications in Metabolic Profiling [1][2]

Executive Summary

DL-3-Phenylalanine-d1 is a stable isotopologue of the essential amino acid phenylalanine, characterized by the substitution of a single protium atom with deuterium (

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification[1][2]

-

Synonyms:

-Deuterophenylalanine; (±)-Phenylalanine-3-d1[2] -

CAS Registry Number: While the unlabeled parent is 150-30-1, specific isotopologues often lack unique registry numbers in public databases.[1][2] It is frequently categorized under generic deuterated phenylalanine listings or custom synthesis codes (e.g., related to L-isomer CAS 221346-31-2 for d2 variants).[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 166.20 g/mol (Calculated based on single deuterium substitution, +1.006 u shift from base MW 165.19).[1][2]

Structural Specifications

The deuterium label is located at the C3 position (benzylic carbon).[1][2] In the DL-racemate, the stereochemistry at the

Key Structural Features:

-

Benzylic Position (C3): The site of isotopic labeling.[1][2] This position is chemically reactive toward radical formation and enzymatic oxidation.[1][2]

-

Chirality: The introduction of a deuterium at C3 creates a second chiral center if the substitution is stereospecific. However, in standard DL-synthesis without asymmetric induction at C3, the material is a mixture of diastereomers.[1]

| Property | Value | Note |

| Appearance | White crystalline powder | Hygroscopic nature similar to unlabeled Phe.[1][2][3] |

| Melting Point | 266–267 °C (dec.)[1][2][3][4] | Isotope effect on MP is negligible.[1][2] |

| Solubility | Water (14.1 g/L at 25°C) | Slightly lower solubility than L-isomer due to crystal packing of racemate.[1][2] |

| pKa Values | 2.58 (-COOH), 9.24 (-NH3+) | Deuteration at C3 has negligible inductive effect on pKa.[1][2] |

| Isotopic Enrichment | Typically >98 atom % D | Critical for MS quantitation to avoid M+0 interference.[1][2] |

Synthetic Pathways[1][2][5]

The synthesis of DL-3-Phenylalanine-d1 requires a route that introduces deuterium at the

Synthesis Workflow (Acetamidomalonate Route)

This pathway is preferred for its high yield and cost-effectiveness.[1][2] It utilizes diethyl acetamidomalonate, a versatile glycine equivalent.[1][2]

Step-by-Step Mechanism:

-

Precursor Preparation: Benzyl chloride is monodeuterated at the benzylic position (often via reduction of benzaldehyde-d1 followed by chlorination).[1][2]

-

Alkylation: The sodium enolate of diethyl acetamidomalonate attacks the deuterated benzyl chloride.[2]

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the intermediate to yield the amino acid.

Figure 1: Chemo-enzymatic synthesis of DL-3-Phenylalanine-d1 via the Acetamidomalonate route.[1][2][5] The deuterium label originates from the benzaldehyde precursor.[2]

Isotopic Properties & Spectral Characteristics

Mass Spectrometry (MS)[1][2]

-

Mass Shift: The substitution results in a clear M+1 shift.

-

Fragmentation Pattern: In ESI-MS/MS, the precursor ion

is observed at m/z 167.2.[1][2] -

Daughter Ions: The tropylium ion fragment (

), typically observed at m/z 91 in unlabeled phenylalanine, will shift to m/z 92 (

Nuclear Magnetic Resonance (NMR)

-

1H NMR (D2O):

-

The

-protons (C3) in unlabeled phenylalanine appear as a multiplet (dd) around 3.0–3.2 ppm.[1][2] -

In DL-3-Phenylalanine-d1, the integral of this region is reduced by 50% (from 2H to 1H).[1][2]

-

The coupling pattern of the

-proton (C2, ~3.9 ppm) simplifies due to the loss of one vicinal coupling partner.[1]

-

-

13C NMR:

Applications in Drug Development & Enzymology[1][2]

Kinetic Isotope Effects (KIE)

DL-3-Phenylalanine-d1 is a primary tool for probing the mechanism of enzymes that metabolize the phenylalanine side chain.[1][2]

-

Phenylalanine Dehydrogenase (PheDH): This enzyme catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate.[1][2] Studies indicate that substitution at the C3 position (benzylic) has a secondary effect on the reaction rate, whereas C2 substitution (alpha-proton) shows a primary KIE.[1][2] This distinguishes the rate-limiting step (hydride transfer vs. deprotonation).[1][2]

-

Phenylalanine Hydroxylase (PAH): While PAH hydroxylates the aromatic ring (typically requiring ring-deuterated substrates for primary KIE), 3-d1 variants are used to study "NIH Shift" mechanisms and the retention of side-chain stereochemistry during complex metabolic cycles.[1][2]

Metabolic Stability & Tracer Studies

The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[1][2] This property is exploited to:

-

Block Metabolic Soft Spots: If a drug candidate contains a phenylalanine moiety susceptible to benzylic oxidation, incorporating deuterium at C3 can reduce clearance rates (Metabolic Switching).[1][2]

-

Internal Standard: In LC-MS/MS bioanalysis of plasma samples, DL-3-Phenylalanine-d1 serves as an ideal Internal Standard (IS).[1][2] It co-elutes with the analyte but is mass-resolved, compensating for matrix effects (ion suppression/enhancement).[1][2]

Figure 2: Metabolic fate of DL-3-Phenylalanine-d1.[1][2] The deuterium label at the benzylic position is retained across major enzymatic transformations, validating its utility as a mass-distinct tracer.[1][2]

Experimental Protocol: LC-MS/MS Quantitation

Objective: Quantification of Phenylalanine in plasma using DL-3-Phenylalanine-d1 as an Internal Standard.

Reagents & Preparation

-

Stock Solution: Dissolve 10 mg DL-3-Phenylalanine-d1 in 10 mL of 0.1 M HCl (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock to 500 ng/mL in Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50

L of plasma into a 1.5 mL centrifuge tube. -

IS Addition: Add 200

L of Working IS Solution (ACN containing DL-3-Phe-d1). -

Vortex: Mix vigorously for 30 seconds to precipitate proteins.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100

L of supernatant to an HPLC vial.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.[1][2]

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13000995 (Deuterated Phenylalanine Variants).[1][2] Retrieved from [Link][1][2]

-

Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation.[1][2] Biochemistry, 42(48), 14083-14091.[1][2] (Discusses KIE in PAH enzymes). Retrieved from [Link][1][2]

-

Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[1][2] Archives of Biochemistry and Biophysics, 433(1), 2-12.[1][2] (Foundational text on KIE methodology).

-

Palka, K., et al. (2018). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid.[1][2] Journal of Molecular Modeling.[1][2] (Specific data on PheDH KIE).

Sources

- 1. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 2. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. lookchem.com [lookchem.com]

- 4. L-苯丙氨酸-3,3-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Selective Synthesis of DL-3-Phenylalanine-d1 (β-d1)

Topic: DL-3-Phenylalanine-d1 (β-deuterated) Synthesis: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into the β-position (C3) of phenylalanine is a critical technique in metabolomics and medicinal chemistry. This isotopologue, DL-3-Phenylalanine-d1 , serves as a vital probe for mechanistic studies involving Phenylalanine Ammonia Lyase (PAL) and as a stabilized building block for peptide therapeutics prone to benzylic oxidation.

Unlike α-deuteration, which is prone to racemization-induced loss of label, β-deuteration offers superior metabolic stability. This guide details a chemically precise, scalable synthesis of the racemic DL-3-Phenylalanine-d1 isotopologue. While catalytic H/D exchange methods exist, they often suffer from "over-deuteration" (producing d2/d3 mixtures). Therefore, this protocol prioritizes the Modified Acetamidomalonate Pathway , utilizing a mono-deuterated benzyl halide precursor to guarantee stoichiometric control and high isotopic fidelity (>98 atom% D).

Strategic Synthesis Analysis

The Challenge of Regioselectivity

Synthesizing the d1 isotopologue specifically at the β-position requires bypassing the thermodynamic tendency of benzylic positions to undergo multiple exchange events.

| Method | Mechanism | Pros | Cons |

| A. Catalytic H/D Exchange | Pd/C catalyzed exchange in D₂O (hydrothermal). | Direct, uses cheap reagents.[1] | Difficult to stop at d1 (often yields d2); requires harsh conditions (110°C+). |

| B. Reductive Deuteration | Hydrogenation of acetamidocinnamic acid with D₂. | Scalable.[2] | Yields α,β-d2 or α,β,β-d3. Cannot selectively produce β-d1. |

| C. Malonate Alkylation (Recommended) | Alkylation of diethyl acetamidomalonate with Benzyl-α-d1-chloride . | Guarantees mono-deuteration ; high chemical yield; standard lab equipment. | Requires synthesis of deuterated precursor (3 steps total). |

Selected Pathway: The Malonate Alkylation Route

We utilize a "bottom-up" approach. By introducing the deuterium atom into the benzyl electrophile before coupling, we lock in the stoichiometry of the label.

Pathway Overview:

-

Precursor Synthesis: Benzaldehyde

Benzyl alcohol-α-d1 -

C-C Bond Formation: SN2 alkylation of Diethyl acetamidomalonate.

-

Global Deprotection: Acidic hydrolysis and decarboxylation to yield the free amino acid.

Detailed Experimental Protocol

Phase 1: Synthesis of Benzyl Chloride-α-d1

Rationale: Sodium borodeuteride (NaBD₄) provides a cost-effective source of deuterium anion to generate the mono-deuterated alcohol.

Reagents:

-

Benzaldehyde (10.6 g, 100 mmol)

-

Sodium Borodeuteride (NaBD₄) (1.1 g, 26 mmol)

-

Thionyl Chloride (SOCl₂) (14.3 g, 120 mmol)

-

Solvents: Methanol (anhydrous), Dichloromethane (DCM).

Step-by-Step:

-

Reduction: Dissolve benzaldehyde in MeOH (50 mL) at 0°C. Slowly add NaBD₄ (0.25 eq) over 20 minutes. The stoichiometry ensures mono-reduction without excess waste. Stir for 1 hour.

-

Quench: Add 1M HCl dropwise to destroy excess hydride. Concentrate in vacuo. Partition between water/DCM. Dry organic layer (MgSO₄) and evaporate to yield Benzyl alcohol-α-d1 (Yield >95%).

-

Chlorination: Dissolve the alcohol in dry DCM (100 mL). Add SOCl₂ dropwise at 0°C. Reflux for 2 hours.

-

Isolation: Evaporate solvent and excess SOCl₂. The residue is Benzyl chloride-α-d1 (clear oil). Use immediately or store under N₂.

Phase 2: Acetamidomalonate Coupling

Rationale: The acetamidomalonate anion is a soft nucleophile that displaces the chloride cleanly. The bulky acetamido group prevents over-alkylation.

Reagents:

-

Diethyl acetamidomalonate (21.7 g, 100 mmol)

-

Sodium Ethoxide (NaOEt) (21% wt in EtOH, or freshly prepared from 2.3 g Na in EtOH)

-

Benzyl chloride-α-d1 (from Phase 1)

Step-by-Step:

-

Enolate Formation: To a solution of NaOEt in absolute ethanol (150 mL), add diethyl acetamidomalonate. Stir at room temperature for 30 min. The solution will turn clear/yellowish as the enolate forms.

-

Alkylation: Add Benzyl chloride-α-d1 dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1) for the disappearance of the alkyl halide.

-

Workup: Cool to RT. The product, Diethyl 2-acetamido-2-(benzyl-α-d1)malonate , may precipitate. If not, evaporate EtOH, add water, and extract with EtOAc. Recrystallize from EtOH/Water if necessary.

Phase 3: Hydrolysis and Decarboxylation

Rationale: Strong acid hydrolysis cleaves the esters, the amide bond, and induces decarboxylation of the gem-dicarboxylic acid intermediate in one pot.

Reagents:

-

Hydrochloric Acid (6M or 48% HBr)

-

Propylene oxide (optional, for neutralization) or NH₄OH.

Step-by-Step:

-

Hydrolysis: Suspend the coupled ester in 6M HCl (10 mL per gram of ester). Reflux vigorously (100–110°C) for 12–18 hours. Evolution of CO₂ gas indicates decarboxylation.

-

Clarification: Cool the solution. Filter off any insoluble humin or byproducts.

-

Isolation (Isoelectric Precipitation):

-

Concentrate the acidic solution to dryness to get the hydrochloride salt.

-

Dissolve in minimal water. Adjust pH to ~5.5 (isoelectric point of Phe) using 2M NH₄OH or by adding propylene oxide (which scavenges HCl).

-

Cool to 4°C. The zwitterionic DL-3-Phenylalanine-d1 will crystallize as white plates.

-

-

Purification: Recrystallize from Water/Ethanol.

Analytical Validation

Every batch must be validated for chemical purity and isotopic incorporation.

| Technique | Observation Criteria |

| ¹H NMR (400 MHz, D₂O/DCl) | α-H: Triplet at ~4.0 ppm (integrates to 1H).β-H: The standard doublet of doublets (at ~3.1–3.3 ppm) simplifies. You will see a single multiplet integrating to 1H (instead of 2H). The loss of 1H intensity confirms mono-deuteration. |

| ¹³C NMR | β-Carbon: Observe a 1:1:1 triplet (J_CD ~20 Hz) due to C-D coupling at ~37 ppm. |

| HRMS (ESI+) | [M+H]⁺: Calculated for C₉H₁₀DNO₂: 167.09. Expect shift of +1.006 amu vs standard Phenylalanine (166.09). |

Mechanism & Workflow Visualization

The following diagram illustrates the specific atomic transfer of deuterium through the synthesis, highlighting the retention of the label.

Caption: Reaction pathway for the site-specific synthesis of DL-3-Phenylalanine-d1, ensuring mono-deuteration at the β-carbon.

References

-

Vertex Pharmaceuticals. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD). National Institutes of Health. [Link]

-

Sajiki, H., et al. (2005). Efficient and Selective Deuteration of Phenylalanine Derivatives Catalyzed by Pd/C. ResearchGate. [Link]

-

Organic Syntheses. (1940). α-Acetaminocinnamic Acid Synthesis. Org. Synth. 1940, 20, 1. [Link]

-

Kawabata, T., et al. (2021). Synthesis of deuterium-labeled cinnamic acids. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

MDPI. (2020). Chemical Deuteration of α-Amino Acids and Optical Resolution. Molecules. [Link]

Sources

Advanced Applications of Singly Deuterated Phenylalanine (Phe-d1) in Metabolomics and Mechanistic Enzymology

Topic: Applications of Singly Deuterated Phenylalanine in Metabolomics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While heavily deuterated isotopologues (e.g., Phe-d5, Phe-d8) are the industry standard for absolute quantification due to their mass spectral distinctness, singly deuterated phenylalanine (Phe-d1) occupies a specialized, high-value niche in metabolomics. Its primary utility lies not in simple concentration measurement, but in mechanistic elucidation , Kinetic Isotope Effect (KIE) studies , and high-precision metabolic flux analysis (MFA) where steric or mass perturbations must be minimized.

This guide details the technical protocols and theoretical frameworks for deploying Phe-d1 (specifically L-Phenylalanine-4-d1 and L-Phenylalanine-2-d1) to probe enzyme mechanisms—most notably the Phenylalanine Hydroxylase (PAH) pathway critical in Phenylketonuria (PKU) research.

The Isotopic Niche: Why Singly Deuterated?

In metabolomics, the choice of isotopologue dictates the experimental outcome. The table below contrasts the specific utility of Phe-d1 against its heavier counterparts.

Table 1: Comparative Utility of Phenylalanine Isotopologues

| Feature | Singly Deuterated (Phe-d1) | Heavily Deuterated (Phe-d5/d8) |

| Primary Application | Mechanistic tracing (bond breaking), KIE, Fluxomics | Internal Standard (Quantification) |

| Mass Shift | +1.006 Da (M+1) | +5 to +8 Da (M+5/M+8) |

| Interference Risk | High (Overlaps with natural | Low (distinct from natural envelope) |

| Enzymatic Impact | Minimal (unless probing rate-limiting step) | Potential secondary isotope effects |

| Cost | Generally lower | Higher |

| Key Use Case | Probing the "NIH Shift" in hydroxylation | Absolute quantification in plasma |

Core Application: Probing the "NIH Shift" and PAH Activity

The most authoritative application of L-Phenylalanine-4-d1 is the investigation of the NIH Shift (named after the National Institutes of Health where it was discovered). This phenomenon occurs during the enzymatic hydroxylation of phenylalanine to tyrosine by Phenylalanine Hydroxylase (PAH) .[1]

The Mechanism

When PAH hydroxylates Phe-4-d1, the deuterium atom at the para position does not simply vanish. Instead, it undergoes an intramolecular migration to the meta position (3-position) on the aromatic ring. This retention of deuterium is a hallmark of an arene oxide intermediate pathway.

-

If the mechanism involves direct substitution: The Deuterium would be lost (Phe-4-d1

Tyr-d0). -

If the mechanism involves the NIH Shift: The Deuterium migrates (Phe-4-d1

Tyr-3-d1).[2]

This distinction is vital for drug developers designing PAH chaperones or co-factors (e.g., BH4 analogs) for PKU treatment, as it confirms the catalytic fidelity of the enzyme.

Visualization of the NIH Shift Pathway

Caption: The NIH Shift mechanism where Deuterium at the para-position of Phenylalanine migrates to the meta-position in Tyrosine, preserving the isotopic label.

Kinetic Isotope Effects (KIE) in Drug Discovery

Singly deuterated phenylalanine is the reagent of choice for determining the rate-limiting step of metabolic enzymes.

The Principle

If the cleavage of the C-H bond at the 4-position is the rate-limiting step in the conversion of Phe to Tyr, substituting Hydrogen with Deuterium (which forms a stronger bond) will significantly slow down the reaction rate (

-

Primary KIE: Observed using Phe-4-d1. Indicates C-H bond breakage is rate-limiting.

-

Secondary KIE: Observed using Phe-alpha-d1 or Phe-beta-d2. Indicates hybridization changes (sp3 to sp2) during the transition state.

Experimental Insight

Research indicates that for wild-type PAH, the KIE is often "masked" by other slower steps in the reaction cycle (such as product release or tautomerization). However, in mutant forms of PAH found in PKU patients, the chemistry step may become rate-limiting. Using Phe-d1 allows researchers to characterize these mutant kinetics precisely, aiding in the development of mutation-specific therapies.

Technical Protocol: Metabolic Flux Analysis with Phe-d1[3]

Using Phe-d1 for in vivo flux analysis requires rigorous correction for natural isotopic abundance because the M+1 signal of the tracer overlaps with the natural

Experimental Workflow

Caption: Step-by-step workflow for Metabolic Flux Analysis using Singly Deuterated Phenylalanine.

Critical Analytical Challenge: The M+1 Problem

In mass spectrometry, the singly deuterated tracer (Phe-d1) appears at M+1 . However, natural phenylalanine also has an M+1 peak due to the natural abundance of

Protocol for Deconvolution:

-

High-Resolution MS: Use instruments with resolution > 30,000 (e.g., Orbitrap or Q-TOF) to distinguish the mass defect between deuterium (+1.00628 Da) and

C (+1.00335 Da).-

Note: This requires extremely high resolution. If unavailable, use mathematical deconvolution.

-

-

Mathematical Correction (Matrix Method):

-

Where

is the theoretical abundance factor of the M+1 isotope for the unlabeled molecule.

-

Validated LC-MS Parameters (Example)

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: ESI Positive Mode.

-

Transitions (if using MRM on Triple Quad):

-

Phe-d0: 166.1

120.1 -

Phe-d1: 167.1

121.1 (Must validate minimal cross-talk from Phe-d0 M+1).

-

Case Study: PKU Diagnostics

In Phenylketonuria (PKU), the conversion of Phe to Tyr is blocked.[3][4] Administering a Phe-d1 tracer allows for the direct measurement of residual PAH activity .

-

Healthy Subject: Rapid appearance of Tyr-d1 in plasma.

-

PKU Patient: High accumulation of Phe-d1; negligible Tyr-d1 formation.

-

Carrier (Heterozygote): Intermediate flux rates.

This method is superior to static blood tests as it measures flux (enzymatic capacity) rather than just pool size, which fluctuates with diet.

References

-

Lehmann, W. D., & Heinrich, H. C. (1986). The NIH-shift in the in vivo hydroxylation of ring-deuterated L-phenylalanine in man.[2] Archives of Biochemistry and Biophysics, 250(1), 180-185. Retrieved from [Link]

- Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083-14091. (Contextual grounding for KIE).

-

Curtius, H. C., et al. (1972).[5] The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism.[2][6][3][7][8] Clinica Chimica Acta, 37, 277-285.[5] Retrieved from [Link]

-

Wu, Z. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 10(5), 670. Retrieved from [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. The NIH-shift in the in vivo hydroxylation of ring-deuterated L-phenylalanine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. membrapure.de [membrapure.de]

- 5. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of DL-3-Phenylalanine-d1 in Aqueous Systems

[1]

Physicochemical Identity & Core Challenges

DL-3-Phenylalanine-d1 is a racemic mixture of the deuterated amino acid, typically used to normalize matrix effects and recovery variances in metabolomics.[1] Unlike its non-labeled counterpart, the utility of this compound hinges on the isotopic integrity of the deuterium label (d1) under aqueous conditions.

Structural Specifications

-

IUPAC Name: 2-Amino-3-(phenyl-d1)-propanoic acid OR 2-Amino-3-phenyl(3-d1)propanoic acid (Position of label is critical).[1]

-

Molecular Weight: ~166.2 g/mol (vs. 165.2 for unlabeled).[1]

-

pKa Values:

-

Isoelectric Point (pI): ~5.48[1]

The Solubility Challenge

Phenylalanine is the most hydrophobic of the standard amino acids (hydropathy index: 2.8). Its solubility is governed by its zwitterionic lattice energy.[1]

-

Water Solubility (25°C): ~29.6 mg/mL (L-isomer).[1][3] The DL-racemate often exhibits lower solubility (~14–20 mg/mL) due to denser crystal packing in the racemic compound compared to the enantiomeric conglomerate.[1]

-

Aqueous Behavior: At pH ~5.5 (near pI), solubility is at its minimum due to net neutral charge (zwitterion formation), leading to aggregation and precipitation.[1]

Solubility Optimization in Aqueous Buffers

To achieve stable stock solutions (>10 mM), one must exploit the Henderson-Hasselbalch relationship to protonate or deprotonate the functional groups, breaking the zwitterionic lattice.

pH-Dependent Solubilization Strategy

The solubility curve of DL-Phe-d1 is U-shaped.[1]

-

Acidic Shift (pH < 2): Protonation of the carboxyl group (

) disrupts intermolecular salt bridges. -

Basic Shift (pH > 9): Deprotonation of the amine (

) increases polarity via the carboxylate anion.

Table 1: Solubility Profile in Common Solvents (25°C)

| Solvent System | Solubility Limit (Est.) | Stability Risk | Recommended Use |

| Milli-Q Water (pH 5.5) | ~15 mg/mL | Low | Not Recommended (Slow dissolution) |

| 0.1 M HCl | >50 mg/mL | High (if heated) | Primary Stock Vehicle |

| 0.1 M NaOH | >50 mg/mL | Moderate (Racemization) | Alternative Stock |

| PBS (pH 7.4) | ~25 mg/mL | Low | Working Solution |

| 50:50 MeOH:Water | ~20 mg/mL | Low | LC-MS Injection Solvent |

Dissolution Workflow (Decision Tree)

The following diagram outlines the logical flow for preparing a stable stock solution, minimizing the risk of precipitation.

Stability & Deuterium Exchange Risks

The critical stability concern for deuterated internal standards is Isotope Exchange (loss of D to solvent H) and Racemization .

Deuterium Lability by Position

The stability of the "d1" label depends entirely on its position on the molecule.

-

-Deuterium (C2-d1):

-

Risk:[1][3][4]High .[1][5] The

-proton is acidic (pKa ~29, but lowered by the adjacent carbonyl).[1] In basic conditions (pH > 9) or high temperatures, the proton can exchange with water via enolization, leading to loss of the label and racemization. -

Impact: Signal loss in MS (mass shift M+1

M+0) and cross-talk with the analyte.

-

- -Deuterium (C3-d1, Benzylic):

-

Ring Deuterium (Phenyl-d1):

Chemical Degradation Pathways[1]

-

Oxidation: Phenylalanine can oxidize to Tyrosine (hydroxylation) or polymerization products (melanin-like pigments), indicated by a solution turning yellow/brown.[1] This is accelerated by light and transition metals (Fe, Cu).[1]

-

Microbial Growth: Amino acid solutions are rich growth media.[1] Unpreserved buffers at pH 6–8 are vulnerable within 24–48 hours at room temperature.[1]

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (50 mM)

Objective: Create a stable, long-term storage solution.

-

Weighing: Accurately weigh 83.1 mg of DL-3-Phenylalanine-d1 (assuming MW ~166.2) into a 10 mL volumetric flask.

-

Acidification: Add 2.0 mL of 0.1 M HCl . The low pH ensures rapid protonation of the amine and prevents aggregation.

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

-

Dilution: Bring to volume (10 mL) with Milli-Q water. Final pH will be approx 1.5–2.0.[1]

-

Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

-

Shelf Life: 6 months at -20°C; 2 weeks at 4°C.[1]

-

Protocol B: Stability Stress Testing (Validation)

Objective: Verify the isotopic stability of the d1-label under your specific buffer conditions.

-

Preparation: Dilute stock to 100 µM in three buffers:

-

Incubation: Incubate aliquots at 37°C for 0, 24, and 48 hours.

-

Analysis: Analyze via LC-MS/MS (MRM mode).

-

Monitor Transition: m/z 167.1

121.1 (d1-Phe) vs. m/z 166.1

-

-

Criteria: If the ratio of [M+0]/[M+1] increases by >2% over time, significant deuterium exchange is occurring.

Analytical Verification & Quality Control

To ensure the "d1" standard is valid, use the following diagram to interpret LC-MS checks.

Chromatographic Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 30% B over 5 minutes. Phenylalanine elutes early; ensure separation from isobaric interferences.[1]

References

-

Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan. (2025). Retrieved from

-

Deuterium Exchange Mechanisms in Amino Acids. National Institutes of Health (NIH). (2025).[1] Retrieved from [1]

-

Amino Acid Analysis: "How-To" Guide. Agilent Technologies. Retrieved from

-

Phenylalanine Physicochemical Data. Wikipedia. Retrieved from [1]

-

Preparation of Amino Acid Stock Solutions. ResearchGate Forum. (2016). Retrieved from

Strategic Deuteration in Drug Design: DL-3-Phenylalanine-d1 vs. Ring-Deuterated Analogs

Executive Summary

In the precision engineering of small molecule therapeutics and peptidomimetics, the strategic incorporation of deuterium offers a powerful method to modulate pharmacokinetics (PK) without altering pharmacodynamics. Phenylalanine (Phe) moieties are frequent metabolic "soft spots" in drug candidates, susceptible to rapid clearance via aromatic hydroxylation or side-chain oxidation.

This technical guide contrasts two distinct deuteration strategies: DL-3-Phenylalanine-d1 (Benzylic Deuteration) and Ring-Deuterated Phenylalanine (Aromatic Deuteration) . While ring deuteration is the industry standard for blocking CYP450-mediated hydroxylation, benzylic deuteration at the C3 position provides a critical, often overlooked tool for probing elimination mechanisms (e.g., ammonia-lyases) and modulating benzylic oxidation rates via significant kinetic isotope effects (KIE).

Molecular Architecture & Physicochemical Properties

The choice between side-chain and ring deuteration dictates the metabolic fate of the molecule. The physicochemical properties remain largely identical to the protium isotopologues, preserving binding affinity while altering bond-breaking kinetics.

| Feature | DL-3-Phenylalanine-d1 | Ring-Deuterated Phenylalanine (e.g., d5) |

| Deuteration Site | Aromatic Ring (C2-C6) | |

| Bond Energy (C-D) | ~85 kcal/mol (vs ~81 for C-H) | ~114 kcal/mol (Aromatic C-D) |

| Primary Metabolic Target | Benzylic Oxidation, Elimination (PAL) | Aromatic Hydroxylation (CYP450, PAH) |

| Key Enzyme Classes | Lyases, Dehydrogenases | Monooxygenases (CYP, PAH) |

| Primary KIE Magnitude | High ( | Moderate to High (Masked by commitment to catalysis) |

Mechanistic Implications: The "Why" of Deuteration

Ring-Deuterated Analogs: Blocking Aromatic Hydroxylation

The primary metabolic route for phenylalanine-containing pharmacophores is hydroxylation at the para-position to form tyrosine-like metabolites, catalyzed by Phenylalanine Hydroxylase (PAH) or hepatic CYP450s.

-

Mechanism: The rate-limiting step often involves the formation of a tetrahedral intermediate (arene oxide) or direct radical attack.

-

Isotope Effect: Deuteration of the ring (specifically the 4-position) introduces a KIE.[1][2] While the intrinsic KIE for C-H bond breakage is high, the observed KIE in enzymatic systems is often masked (values ~1.2–1.4) because product release or cofactor oxidation can be rate-limiting. However, this is sufficient to "shunt" metabolism away from hydroxylation, extending half-life (

).

DL-3-Phenylalanine-d1: Probing Elimination & Benzylic Oxidation

Deuteration at the 3-position (benzylic) targets a fundamentally different set of catabolic pathways.

-

Elimination Reactions (PAL): Enzymes like Phenylalanine Ammonia-Lyase (PAL) catalyze the anti-elimination of the pro-S

-proton and ammonia to form trans-cinnamic acid.-

Evidence: Studies demonstrate a primary deuterium KIE of

for 3-dideuterated substrates, confirming C-H bond breakage is rate-limiting.

-

-

Benzylic Hydroxylation: In drug molecules where the benzylic carbon is prone to oxidation (forming alcohols or ketones), substituting H for D can result in massive intrinsic KIEs (up to 10), potentially due to quantum tunneling effects. This effectively shuts down this clearance pathway.

Visualization: Metabolic Divergence & Deuterium Blockade

The following diagram illustrates how site-specific deuteration selectively inhibits distinct metabolic pathways.

Caption: Metabolic divergence of Phenylalanine showing site-specific inhibition by ring vs. side-chain deuteration.

Applications in Drug Discovery[3][4][5]

Metabolic Stability Screening (The "Deuterium Switch")

Objective: Identify the primary clearance mechanism of a lead compound containing a Phe residue.

-

Workflow: Synthesize both the d1 (benzylic) and d5 (ring) analogs of the lead.

-

Interpretation:

-

If d5 shows increased stability

Clearance is driven by aromatic hydroxylation. -

If d1 shows increased stability

Clearance is driven by benzylic oxidation or elimination.

-

Proteomics & Quantitation

Ring-Deuterated Phe (d5, d8): The gold standard for internal standards in LC-MS/MS proteomics. The mass shift (+5 Da) is sufficient to avoid isotopic overlap with natural abundance envelopes of small peptides.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Purpose: To determine the Metabolic Stability Improvement (MSI) conferred by specific deuteration.

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Phe-Lead (H), Phe-Lead-d1, Phe-Lead-d5 (10 mM DMSO stocks).

Step-by-Step Methodology:

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Aliquot 198 µL of microsomal suspension into 96-well plates. Spike with 2 µL of Test Compound (Final conc: 1 µM). Pre-incubate at 37°C for 5 min.

-

Initiation: Add 20 µL of NADPH regenerating system to initiate reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS. Plot

vs time. -

Calculation:

Protocol B: Mechanistic Validation (PAL Activity Model)

Purpose: To confirm C3-elimination mechanism using DL-3-Phe-d1.

-

Enzyme System: Purified Phenylalanine Ammonia-Lyase (PAL) in Tris-HCl buffer (pH 8.5).

-

Substrate: DL-3-Phenylalanine-d1 vs. Unlabeled L-Phe.

-

Monitoring: Continuous spectrophotometric monitoring at 290 nm (formation of cinnamate).

-

Result: A reduction in

or

Synthesis & Quality Control

Synthesis of DL-3-Phenylalanine-d1[6]

-

Precursor: Benzaldehyde-d1 or Benzyl-d2 chloride.

-

Route: Alkylation of diethyl acetamidomalonate with Benzyl-alpha-d1 chloride followed by hydrolysis and decarboxylation.

-

QC Criticality: Isotopic enrichment must be >98% to accurately determine KIE. Any contamination with protium substrate will skew kinetic data significantly due to the lower activation energy of the C-H bond.

Synthesis of Ring-Deuterated Phe

-

Precursor: d6-Benzene

d5-Benzyl bromide. -

Route: Similar alkylation strategy.

-

QC Criticality: Ensure no deuterium scrambling occurs during acid hydrolysis steps.

Decision Matrix: Which Analog to Use?

Caption: Decision matrix for selecting between DL-3-Phenylalanine-d1 and Ring-Deuterated analogs.

References

-

Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium violaceum Phenylalanine Hydroxylase. Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. Source: Biochemistry (ACS Publications) [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery / NIH [Link]

-

Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans. Source: Physiological Reports / NIH [Link]

-

Synthesis of DL-(3-11C)phenylalanine. Source: International Journal of Applied Radiation and Isotopes / OSTI [Link][3]

Sources

- 1. Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of chemical mechanism and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The behavior of substrate analogues and secondary deuterium isotope effects in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of DL-(3-/sup 11/C)phenylalanine (Journal Article) | ETDEWEB [osti.gov]

Technical Guide: Protocols for Handling & Application of DL-3-Phenylalanine-d1

[1]

Executive Summary

This technical guide establishes the operational standards for handling DL-3-Phenylalanine-d1 , a specific isotopologue of phenylalanine deuterated at the

This document moves beyond generic amino acid handling, focusing on the preservation of isotopic integrity, solubilization of the racemic hydrophobic lattice, and validation of stereochemical utility.

Part 1: Physicochemical Profile & Storage Architecture

The stability of the C-D bond at the 3-position is high, but the racemic nature (DL) and hydrophobicity of the benzyl side chain dictate specific handling protocols to prevent precipitation and degradation.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | MW = 166.20 g/mol (approx. +1 Da shift).[1] | |

| Isotopic Label | 3-Deuterio (Benzylic/ | Critical for probing C-H bond cleavage at the |

| Stereochemistry | DL (Racemic: 50% L / 50% D) | L-isomer is bioactive; D-isomer often acts as an inert competitive inhibitor or internal control.[1] |

| Solubility (Water) | ~14 g/L (25°C) | Moderate.[1] Requires pH adjustment for concentrations >20 mM.[1] |

| pKa Values | Buffer regions: pH < 2 or pH > 9.5 for max solubility.[1] | |

| Hygroscopicity | Low to Moderate | Store in desiccated environment to prevent lattice clumping.[1] |

Storage Protocol: The "Isotopic Cold Chain"

To maintain the integrity of the material, specifically preventing any potential slow exchange or oxidative degradation of the amine group:

-

Primary Storage: Store solid powder at -20°C .

-

Desiccation: Vials must be equilibrated to room temperature in a desiccator before opening. Rationale: Condensation introduces water, which can promote hydrolysis if contaminants are present, though the C-D bond itself is non-exchangeable in water at neutral pH.

-

Light Protection: Amber vials are mandatory. Phenylalanine is susceptible to photo-oxidation over long durations.[1]

Part 2: Solubilization & Preparation Strategy[2]

Phenylalanine is one of the most hydrophobic amino acids.[1] Attempting to dissolve DL-3-Phenylalanine-d1 in neutral water at high concentrations often results in "crashing out."[1] The following logic ensures complete solvation.

Diagram 1: Solubilization Decision Tree

Caption: Logic flow for solubilizing hydrophobic DL-Phenylalanine-d1 based on downstream application concentration.

Detailed Protocol: High-Concentration Stock (50 mM)

Part 3: Analytical Verification (Quality Control)[1]

Before using the reagent in critical KIE or mechanistic studies, you must validate three parameters: Isotopic Enrichment, Chemical Purity, and Stereochemical Ratio.

Diagram 2: QC Triad Workflow

Caption: The "QC Triad" ensuring the reagent is chemically pure, isotopically labeled at the correct position, and racemic.

QC Protocol Highlights

-

Mass Spectrometry (Isotopic Enrichment):

-

1H-NMR (Positional Integrity):

-

Solvent: D2O + NaOD (to simplify spectrum).[1]

-

Standard Phe shows a multiplet at 3.1-3.3 ppm (2 protons on

-carbon).[1] -

d1-Phe will show a reduction in integration (from 2H to 1H) and a simplification of the coupling pattern (loss of geminal coupling).[1]

-

Note: Because it is DL-3-d1, you may observe diastereomeric complexity depending on the synthesis method [1].[1]

-

Part 4: Experimental Application - Kinetic Isotope Effects (KIE)

The primary utility of DL-3-Phenylalanine-d1 is probing the mechanism of enzymes like Phenylalanine Ammonia-Lyase (PAL) .[1] PAL catalyzes the elimination of ammonia to form trans-cinnamic acid.[1][2][3][4] The rate-determining step involves the abstraction of the pro-S

Scientific Rationale

-

D-Enantiomer: Inert in this specific reaction (or competitive inhibitor), serving as an internal viscosity/matrix control.[1]

-

d1-Label: If the C-H bond breakage at position 3 is rate-limiting, the reaction velocity (

) for the deuterated substrate will be significantly lower than the non-deuterated control (

Diagram 3: PAL Enzymatic Mechanism & KIE Probe

Caption: Mechanistic pathway of PAL. The d1-label at the beta-carbon directly probes the transition state energy of the proton abstraction step.[1]

KIE Assay Protocol

-

Blanking: Prepare a reaction mix with D-Phenylalanine (pure) to establish the baseline absorbance drift, as PAL does not process the D-isomer.

-

Substrate Prep: Prepare 10 mM stocks of L-Phe (control) and DL-3-Phe-d1 (experimental). Note: Since the experimental is DL, the effective concentration of the active L-isomer is 50%. Adjust calculations accordingly.

-

Reaction:

-

Calculation:

References

-

Chemical Deuteration of Amino Acids. National Institutes of Health (NIH) / PubMed Central.[1] Overview of synthesis and stereochemical considerations for deuterated amino acids.

-

Phenylalanine Ammonia-Lyase Mechanism. Wikipedia / RCSB PDB.[1] Details on the MIO cofactor and Tyr351 abstraction of the beta-proton.

-

Tritium secondary kinetic isotope effect on phenylalanine ammonia-lyase-catalyzed reaction. PubMed.[1] Comparative study of isotopic effects on the PAL reaction mechanism.

-

DL-Phenylalanine Properties & CAS 150-30-1. PubChem. Physicochemical data for the racemic mixture. [1]

Sources

- 1. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

Using DL-3-Phenylalanine-d1 for kinetic isotope effect (KIE) studies

Application Note: Kinetic Isotope Effect (KIE) Profiling using DL-3-Phenylalanine-d1

Abstract

This application note details the experimental protocols and theoretical framework for utilizing DL-3-Phenylalanine-d1 (deuterated at the benzylic

Introduction & Mechanistic Theory

The Deuterium Switch in Drug Design

The Kinetic Isotope Effect (KIE) describes the change in reaction rate when a chemical bond involving a light isotope (H) is replaced by a heavy isotope (D).[2] For C-H bond cleavage, the primary KIE (

-

Primary KIE: Occurs when the C-H/C-D bond is broken in the rate-determining step (RDS).

-

Secondary KIE: Occurs when the isotopic substitution is adjacent to the reaction center (e.g., hybridization change

).

Why DL-3-Phenylalanine-d1? The C3 (benzylic) position of phenylalanine is a metabolic "soft spot."[1]

-

CYP450 Oxidation: Cytochrome P450 enzymes can hydroxylate the benzylic carbon via a radical rebound mechanism.[3] Deuteration here increases metabolic stability if this step is rate-limiting.[1]

-

Lyase Activity: Enzymes like PAL abstract the

-proton (C3-H) to form trans-cinnamic acid.[1] 3-d1 substitution directly probes the transition state of this elimination.

Mechanistic Pathways

The following diagram illustrates the two divergent pathways probed by DL-3-Phenylalanine-d1.

Figure 1: Divergent metabolic pathways for 3-Phenylalanine.[1] Pathway 1 (CYP450) involves radical abstraction sensitive to benzylic deuteration.[1] Pathway 2 (PAL) involves stereospecific proton removal.[1]

Protocol 1: Metabolic Stability Profiling (Microsomal Stability)

Objective: Determine if benzylic hydroxylation is the rate-determining step in the clearance of Phenylalanine analogs.

Materials

-

Substrates: DL-3-Phenylalanine (Non-labeled,

) and DL-3-Phenylalanine-d1 ( -

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Experimental Workflow

This protocol uses a Non-Competitive (Parallel) design to avoid competitive inhibition complexities between isotopologues.

-

Preparation:

-

Prepare 10 mM stock solutions of

and -

Note on Chirality: Since HLM contains various enzymes, assume only the L-enantiomer is metabolized rapidly. Ensure initial concentrations account for the effective L-isomer concentration (e.g., if using 2

M DL-substrate, effective [L] is 1

-

-

Incubation:

-

Sampling:

-

Remove 50

L aliquots at -

Immediately dispense into 150

L ice-cold Quench Solution.[1] -

Centrifuge at 4,000 rpm for 15 min to pellet protein.

-

-

Analysis (LC-MS/MS):

Data Analysis: Calculating Intrinsic Clearance ( )

Plot

Kinetic Isotope Effect Calculation:

-

Interpretation:

Protocol 2: Mechanistic Elucidation (PAL Assay)

Objective: Determine the cryptic stereochemistry of PAL reaction using racemic deuterated substrate.

Expert Insight: PAL is highly stereoselective for L-Phenylalanine and specifically abstracts the pro-S

-

DL-3-Phenylalanine-d1 (commercial) is typically a mixture of diastereomers at the C3 position (approx 1:1 pro-R/pro-S deuteration).[1]

-

Therefore, only 50% of the L-substrate molecules (the L-3-pro-S-deuterio species) will exhibit a primary KIE.[1] The L-3-pro-R-deuterio species will exhibit a secondary KIE (approx 1.0).[1]

Experimental Workflow

-

Enzyme: Purified Phenylalanine Ammonia-Lyase (e.g., from Rhodotorula glutinis).[1]

-

Assay Conditions:

-

Procedure:

-

Correction for Racemic Substrate: The D-isomer is not a substrate but may act as a competitive inhibitor (

usually high). To validate, run a control with pure L-Phe to establish

Self-Validating KIE Calculation

Since the substrate is a mixture of pro-R (D retained) and pro-S (D removed) deuteroisomers:

[1]If the primary KIE is large (

Validation Step: Analyze the product (Cinnamic Acid) by Mass Spectrometry.

-

If PAL removes the pro-S hydrogen:

-

Substrate with

at pro-S -

Substrate with

at pro-S (D at pro-R)

-

-

Result: The product pool will be enriched in Deuterium relative to the starting material because the H-elimination pathway is faster.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for KIE determination using LC-MS/MS.

References

-

Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083–14091.[1] Link[1]

-

Guengerich, F. P. (2017).[1] Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in Enzymology, 596, 217-238. Link

-

Givot, I. L., et al. (1969). Studies on the mechanism of action of phenylalanine ammonia-lyase.[1][4][5][6][7] Journal of Biological Chemistry, 244(22), 6017-6025.[1] Link

-

Wade, N. M., et al. (2012). Intrinsic Kinetic Isotope Effects on Benzylic Hydroxylation by Aromatic Amino Acid Hydroxylases. Biochemistry, 51(37), 7406–7416.[1] Link

-

Simmons, E. M., & Hartwig, J. F. (2012).[8] On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(13), 3066-3072.[1] Link[1]

Sources

- 1. [Microbial synthesis of deuterium labelled L-phenylalanine with different levels of isotopic enrichment by facultative methylotrophic bacterium Brevibacterium methylicum with RMP assimilation of carbon] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

Investigating stereoselective proton abstraction with DL-3-Phenylalanine-d1

Abstract

This technical guide details the methodology for utilizing DL-3-Phenylalanine-d1 as a mechanistic probe to determine the stereochemistry of enzymatic proton abstraction.[1] Focusing on Phenylalanine Ammonia Lyase (PAL) as a model system, we explore how deuterium labeling at the

Introduction & Mechanistic Theory

The Stereochemical Challenge

Enzymes acting on amino acids often exhibit exquisite stereocontrol, removing a specific hydrogen atom from a methylene group (

Determining which proton is removed is essential for:

-

Rational Drug Design: Understanding the transition state geometry.

-

Metabolic Stability: Replacing the labile proton with deuterium can slow metabolism (Deuterium Switch), but only if the correct stereoisomer is targeted.[1]

The Deuterium Probe: DL-3-Phenylalanine-d1

The probe DL-3-Phenylalanine-d1 presents a unique analytical scenario. Because it is a racemic mixture at the

-

Scenario A (Pro-S Abstraction): If the enzyme removes the pro-S proton, the L-Phe-(3S)-d1 isomer will exhibit a Primary Kinetic Isotope Effect (KIE) (

), significantly slowing the reaction. The resulting product will be protio-cinnamate (Deuterium is lost).[1] -

Scenario B (Pro-R Abstraction): If the enzyme removes the pro-S proton, the L-Phe-(3R)-d1 isomer (where H is at the pro-S position) will react at a normal rate (Secondary KIE

). The resulting product will retain the deuterium.[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on the specific stereochemistry of the deuterated substrate interacting with the PAL active site.

Figure 1: Mechanistic bifurcation in PAL catalysis. Pathway A represents the reaction of the isotopomer where Hydrogen is in the reactive position. Pathway B represents the isotopomer where Deuterium is in the reactive position, leading to a kinetic slowdown.

Experimental Protocols

Materials & Equipment

-

Substrate: DL-3-Phenylalanine-d1 (98 atom % D).[1]

-

Control: Non-deuterated L-Phenylalanine.

-

Enzyme: Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis or Petroselinum crispum (commercial or recombinant).[1]

-

Buffer: 50 mM Tris-HCl, pH 8.8.

-

Analysis: UV-Vis Spectrophotometer (290 nm) and 500+ MHz NMR.

Protocol A: Kinetic Isotope Effect (KIE) Determination

Objective: To measure the rate difference between the deuterated mixture and the standard substrate.

-

Preparation: Prepare a 10 mM stock solution of DL-3-Phe-d1 and L-Phe (control) in Tris buffer.

-

Blanking: Zero the spectrophotometer at 290 nm (absorption max of trans-cinnamic acid).

-

Initiation:

-

Monitoring: Record Absorbance (

) every 10 seconds for 10 minutes. -

Calculation: Calculate initial velocity (

) from the linear slope.-

Note: If the enzyme is stereoselective, the experimental curve may show "biphasic" kinetics—an initial fast rate (depletion of the H-reactive isotopomer) followed by a slow rate (reaction of the D-reactive isotopomer).

-

Protocol B: Stereochemical Analysis via 1H-NMR

Objective: To determine if the deuterium is retained in the product, confirming the stereochemistry of abstraction.

-

Scale-Up: Incubate 50 mg of DL-3-Phe-d1 with 5 units of PAL in 20 mL Tris buffer (pH 8.8) at 30°C.

-

Timepoint: Allow reaction to proceed to ~40% conversion (monitoring by UV). Crucial: Stopping early ensures we capture the product of the faster-reacting isotopomer.

-

Quench: Acidify to pH 2.0 with 1M HCl to stop the reaction and protonate the cinnamic acid.

-

Extraction: Extract 3x with Ethyl Acetate. Dry combined organics over

. -

Analysis: Dissolve residue in

or

Data Interpretation & Analysis

The key to this experiment is comparing the integration and coupling patterns of the alkene protons in the cinnamic acid product.

Table 1: Predicted NMR Signatures for Cinnamic Acid Products

| Feature | Standard Cinnamate (Control) | Product from Pro-S Abstraction (if D is at Pro-R) | Product from Pro-S Abstraction (if D is at Pro-S) |

| Product Identity | Trans-Cinnamic Acid | Protio-Cinnamic Acid | |

| Doublet ( | Broad Singlet / Triplet (Coupled to D) | Doublet ( | |

| Doublet ( | Absent (Replaced by D) | Doublet ( | |

| KIE Observed? | N/A | Secondary (Fast Reaction) | Primary (Slow Reaction) |

| Conclusion | Reference | D Retained (Enzyme took H) | D Lost (Enzyme took D) |

Decision Logic:

-

If the fast-forming product shows loss of the

-proton signal in NMR, the enzyme removed the Hydrogen, meaning the Deuterium was in the "safe" position (Pro-R). -

Therefore, the enzyme abstracts the Pro-S proton .[2] (This aligns with established literature for PAL [1]).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for stereochemical determination.

References

-

Hanson, K. R., & Havir, E. A. (1970).[1] Stereochemistry of the enzymatic elimination of ammonia from L-phenylalanine.[1] Archives of Biochemistry and Biophysics.[1] Link

-

Retey, J. (2006).[1][3] The mechanism of MIO-based aminomutases and lyases.[1][4] Chemical Reviews.[1] Link[1]

-

Cleland, W. W. (2005).[1][5] The use of isotope effects to determine enzyme mechanisms.[1][6][7] Archives of Biochemistry and Biophysics.[1] Link

-

Parmeggiani, F., et al. (2015).[1][3] Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases.[1][3] Angewandte Chemie International Edition.[1][3][8] Link[1]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tritium secondary kinetic isotope effect on phenylalanine ammonia-lyase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

Application Note: Synthesis of Peptide Libraries Incorporating DL-3-Phenylalanine-d1

Abstract

This guide details the protocol for synthesizing peptide libraries incorporating DL-3-Phenylalanine-d1 , a stable isotope-labeled racemic amino acid.[1] The incorporation of deuterium at the benzylic position (C

Introduction & Scientific Rationale

The Deuterium Advantage

Deuterium incorporation is a precision tool in medicinal chemistry. Replacing hydrogen with deuterium (

-

Metabolic Stability: The primary application is to slow down metabolism mediated by Cytochrome P450s (CYPs) or other oxidases that target the benzylic position of phenylalanine. This is known as the Deuterium Kinetic Isotope Effect (DKIE) .

-

Structural Analysis: DL-3-Phenylalanine-d1 serves as a non-perturbing probe for NMR studies and a mass-differentiated standard for mass spectrometry.[1][2]

The "DL" Challenge in Libraries

Commercially available DL-3-Phenylalanine-d1 is a racemic mixture.[1] Incorporating this into a peptide library composed of L-amino acids introduces stereochemical diversity.[1]

-

Diastereomeric Splitting: For every sequence containing one DL-Phe-d1 residue, two distinct diastereomers are formed (e.g., L-Ala-L-Phe -L-Val and L-Ala-D-Phe -L-Val).[1][2]

-

Library Implication: While this doubles the library complexity, it provides a simultaneous screen for both the metabolic stability of the deuterated site and the proteolytic stability conferred by the D-enantiomer.

Materials & Equipment

Reagents

-

Core Building Block: DL-3-Phenylalanine-d1 (Free amine or HCl salt).[1][2]

-

Protection Reagents: Fmoc-OSu (9-Fluorenylmethoxycarbonyloxysuccinimide), NaHCO

, Dioxane.[1] -

SPPS Reagents: Rink Amide MBHA resin (or Wang resin), Fmoc-L-Amino Acids, DIC (Diisopropylcarbodiimide), Oxyma Pure, Piperidine, DMF (N,N-Dimethylformamide).[1]

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Equipment

-

Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+) or Manual Synthesis Manifold.

-

Preparative HPLC with Chiral or C18 columns (capable of diastereomer separation).

Experimental Workflow

The following diagram illustrates the critical path from the raw deuterated material to the final library analysis.

Caption: Workflow for integrating racemic deuterated phenylalanine into peptide libraries, highlighting the critical branching of diastereomers.

Detailed Protocols

Phase 1: Fmoc-Protection of DL-3-Phenylalanine-d1

Rationale: Most isotope-labeled amino acids are sold as free amines.[1][2] Fmoc protection is required for standard SPPS.[1]

-

Dissolution: Dissolve 5.0 mmol of DL-3-Phenylalanine-d1 in 20 mL of Water/Dioxane (1:1 v/v).

-

Basification: Add 10.0 mmol (2 eq) of NaHCO

. Verification of pH ~9 is crucial. -

Reaction: Cool to 0°C. Dropwise add 5.5 mmol (1.1 eq) of Fmoc-OSu dissolved in 10 mL Dioxane.

-

Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12-16 h).

-

Workup:

-

Purification: Concentrate and recrystallize from EtOAc/Hexane.

-

Yield Target: >85%

-

QC: Check purity via HPLC and identity via ESI-MS (Expected Mass: M+H).

-

Phase 2: Library Synthesis (SPPS)

Rationale: Use DIC/Oxyma for coupling to minimize racemization (though starting with a racemate, we want to ensure efficient coupling of both isomers without side reactions).

Standard Cycle (0.1 mmol scale):

-

Resin Swelling: Treat Rink Amide resin (0.1 mmol) with DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Coupling (Standard AA):

-

AA (5 eq), DIC (5 eq), Oxyma (5 eq) in DMF.

-

Reaction time: 30 min at 50°C (microwave) or 2 h at RT.

-

-

Coupling (Fmoc-DL-Phe-d1-OH):

-

Note: Use 3 eq instead of 5 eq to conserve isotopic material.

-

Activate: Fmoc-DL-Phe-d1-OH (3 eq) + DIC (3 eq) + Oxyma (3 eq).[1][2]

-

Coupling Time: Double Coupling (2 x 45 min at RT) is recommended to ensure both L and D isomers couple efficiently, as steric recognition by the resin-bound chain may vary.[1]

-

-

Capping: Acetic Anhydride/DIPEA in DMF (5 min) after the DL-step to terminate unreacted chains.

Phase 3: Cleavage & Workup[1][2]

-

Wash resin with DCM (3x) and MeOH (3x). Dry under vacuum.[2]

-

Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

-

Shake for 2-3 hours at RT.

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and wash pellet 2x with ether.

-

Lyophilize from Water/Acetonitrile.[2]

Analytical Validation & Data Presentation

Diastereomer Separation

Because a DL-amino acid was used, the crude product will contain two major peaks (diastereomers) for each library member.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Gradient: 5-60% B (ACN + 0.1% TFA) over 30 min.

-

Observation: The D-Phe isomer typically elutes later than the L-Phe isomer on C18 columns due to different hydrophobic interactions with the stationary phase, though this is sequence-dependent.[1]

Quantitative Data Summary

| Parameter | Specification | Notes |

| Isotopic Enrichment | >98 atom % D | Verified by High-Res MS |

| Coupling Efficiency | >99% (Kaiser Test) | Double coupling required for DL-residue |

| Diastereomer Ratio | ~50:50 (Expected) | Deviations indicate Kinetic Resolution during coupling |

| Yield | 60-80% (Crude) | Typical for 10-mer peptides |

Mass Spectrometry Verification

For a theoretical peptide Ac-Ala-Phe(d1)-Lys-NH2:

-

Formula: C

H -

Monoisotopic Mass: Calculate based on D = 2.0141 Da.[2]

-

Spectra: Look for the +1 Da shift compared to the non-deuterated standard.

Application Case Study: Metabolic Stability Assay

Objective: Determine if the deuterium label protects the peptide from chymotrypsin-like activity or oxidative metabolism.[1]

-

Incubation: Incubate purified diastereomers (L-isomer and D-isomer separately) in Human Liver Microsomes (HLM) or Plasma.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quantify remaining parent compound via LC-MS/MS.

-

Result Interpretation:

References

-

Russak, E. M., et al. (2019).[4] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link

-

MedChemExpress. "DL-3-Phenylalanine-d1 Product Information." MedChemExpress. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5] Chemical Reviews. Link[1]

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link[1]

-

Werner, H. M., et al. (2012). "Synthesis and applications of deuterated peptides." Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]

Sources

Application Note: Mechanistic Tracking of Amino Acid Racemization Pathways using DL-3-Phenylalanine-d1

This Application Note is designed for researchers in drug metabolism, peptide stability, and forensic chemistry. It details the protocol for utilizing DL-3-Phenylalanine-d1 (specifically α-deuterated Phenylalanine) to investigate racemization kinetics and mechanisms.[1]

Introduction

Amino acid racemization—the inversion of stereochemistry from L- to D-isomers (or vice versa)—is a critical quality attribute in peptide therapeutics, a dating metric in geochronology, and a biomarker in specific pathologies (e.g., renal disease, cataracts).[1] Distinguishing between spontaneous chemical racemization (e.g., base-catalyzed enolization) and enzymatic racemization is a complex analytical challenge.

This guide details the use of DL-3-Phenylalanine-d1 (DL-[α-²H]-Phenylalanine) as a mechanistic probe.[1] While often cataloged as "3-Phenylalanine-d1" (referring to the side-chain position relative to the carboxyl group in older nomenclature), the CAS 14246-24-3 designates the deuterium label at the α-carbon (C2) position.[1] This specific labeling pattern renders the molecule an ideal probe for the Primary Kinetic Isotope Effect (KIE) and for tracking proton exchange events concomitant with stereoinversion.[1]

Key Applications

-

Peptide Stability Profiling: Differentiating succinimide-mediated racemization from direct enolization.[1]

-

Enzymatic Mechanism Elucidation: Determining if a racemase operates via a "Two-Base" mechanism (proton exchange with solvent) or a "One-Base" mechanism (internal proton return).[1]

-

Metabolic Stability: Quantifying the resistance of deuterated analogs to racemization in vivo.[1][2]

Technical Principle: The "Dual-Track" Isotope Probe

The core utility of DL-[α-²H]-Phenylalanine lies in the lability of the α-deuterium during the racemization process.[1]

-

Mechanism of Inversion: Most racemization pathways proceed through a planar carbanion or enol intermediate, requiring the removal of the α-proton (or α-deuterium).[1]

-

Solvent Exchange vs. Retention:

-

Scenario A (Solvent Exchange): If the proton is removed and lost to the bulk solvent (H₂O), the resulting D-isomer will be d0 (lighter by 1 Da).

-

Scenario B (Internal Return): If the enzyme/catalyst shields the proton and returns the same deuterium to the opposite face, the D-isomer remains d1 .[1]

-

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[1][3] By comparing the racemization rate of L-Phe-d0 vs. L-Phe-d1 (using the DL-mix as a reference), researchers can calculate the KIE (

).[1] A high KIE (>2.[1]0) confirms the C-H bond breakage is the rate-limiting step.[1]

Experimental Protocol

Materials & Reagents[1][4]

-

Probe: DL-3-Phenylalanine-d1 (CAS: 14246-24-3, 98 atom % D).[1][4] Note: This provides the racemic reference standards for both L-d1 and D-d1.

-

Substrate (for KIE study): Authentic L-Phenylalanine (unlabeled) and L-[α-²H]-Phenylalanine (isolated or synthesized).

-

Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.[1]

-

Column: Chiral Stationary Phase (CSP) suitable for LC-MS (e.g., Daicel Crownpak CR-I(+) or Supelco Astec Chirobiotic T ).[1]

Workflow Diagram

The following diagram outlines the logical flow from sample incubation to mechanistic determination.

Caption: Workflow for distinguishing racemization mechanisms using α-deuterated Phenylalanine.

LC-MS/MS Method (Direct Chiral Analysis)

Direct chiral separation is preferred over derivatization (e.g., Marfey's reagent) to prevent kinetic resolution effects that could skew the D/L ratio.[1]

| Parameter | Setting | Notes |

| Column | Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) | Crown ether phase; excellent for underivatized amino acids.[1] |

| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:[1]10) | Acidic pH ensures protonation of the primary amine for crown ether binding. |

| Flow Rate | 0.4 mL/min | Low flow improves resolution.[1] |

| Column Temp | 25°C (Ambient) | Lower temperature generally improves chiral selectivity.[1] |

| MS Ionization | ESI Positive Mode | Monitor [M+H]+ |

| MRM Transitions | d0-Phe: 166.1 → 120.1 (Loss of HCOOH)d1-Phe: 167.1 → 121.1 | The d1 parent will shift +1 Da.[1] The fragment must also be checked to ensure D retention.[1] |

Step-by-Step Procedure

Step 1: System Suitability & Calibration

-

Dissolve DL-3-Phenylalanine-d1 in mobile phase (10 µM).

-

Inject to establish retention times for L-Phe-d1 and D-Phe-d1.[1]

-

Inject unlabeled DL-Phenylalanine to confirm separation of d0 and d1 species (mass resolution) and check for any chromatographic isotope effect (deuterated species may elute slightly earlier).

Step 2: Incubation (Example: Base-Catalyzed Racemization) [1]

-

Prepare 1 mM L-[α-²H]-Phenylalanine in Phosphate Buffer (pH 8.[1]0) or 0.1 M NaOH (for forced degradation).[1]

-

Incubate at 37°C or 60°C.

-

Timepoints: Collect aliquots at T=0, 1h, 4h, 24h.

-

Quench: Immediately acidify aliquots with 1 M HCl to pH < 2 to stop the reaction.

Step 3: Data Acquisition

-

Inject quenched samples onto the Chiral LC-MS.[1]

-

Monitor four channels simultaneously:

Data Analysis & Interpretation

Calculating the Kinetic Isotope Effect (KIE)

To determine if the α-proton removal is rate-limiting:

-

Perform parallel incubations of L-Phe-d0 and L-Phe-d1.[1]

-

Plot ln([L]t/[L]0) vs. time to obtain the rate constants

and -

Calculate KIE =

.

Pathway Mapping (Graphviz)

The following diagram illustrates the molecular pathways distinguishable by this protocol.

Caption: Mechanistic divergence of L-Phe-d1 racemization. Red nodes indicate loss of the deuterium label.[1]

Quantitative Output Table

Summarize your LC-MS findings in this format to determine the mechanism.

| Observed Species | Mass (m/z) | Retention Time | Mechanistic Implication |

| L-Phe-d1 | 167.1 | Unreacted Substrate | |

| D-Phe-d1 | 167.1 | Mechanism A: Internal Return (Rare in water, common in shielded enzyme active sites).[1] | |

| D-Phe-d0 | 166.1 | Mechanism B: Solvent Exchange (Standard base-catalyzed enolization).[1] | |

| L-Phe-d0 | 166.1 | Stereochemical Integrity: Proton exchange occurred without inversion (Washout).[1] |

References

-

MedChemExpress. DL-3-Phenylalanine-d1 Product Information & CAS 14246-24-3. Retrieved from [1]

-

Smith, G.G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids.[1][2][3][5][6][7] Kinetic isotope effect. Journal of Organic Chemistry.[1]

-

Miyamoto, T., et al. (2018). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS. MDPI.[1]

-

Zhang, Y., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry.[1][5][7] Analytical Chemistry.[1][6][7][8][9][10][11]

-

Sigma-Aldrich. Amino Acid and Peptide Chiral Separations: Astec Chirobiotic Handbook.[1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.book118.com [m.book118.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Application Note: DL-3-Phenylalanine-d1 as an Internal Standard for GC-MS Analysis

Abstract

This application note details a robust methodology for the quantification of Phenylalanine in biological matrices (plasma, urine, cell culture media) using DL-3-Phenylalanine-d1 as an internal standard (IS). While heavier isotopes (d5, d8) are often preferred to avoid isotopic overlap, DL-3-Phenylalanine-d1 offers a cost-effective alternative for high-throughput screening, provided that strict chromatographic resolution and mathematical correction for natural abundance (M+1) contribution are applied. This protocol utilizes MTBSTFA derivatization to form stable tert-butyldimethylsilyl (TBDMS) derivatives, ensuring high sensitivity and hydrolytic stability compared to traditional TMS methods.[1]

Introduction & Scientific Rationale

The Role of Internal Standards in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for amino acid analysis due to its high resolution and library-match capabilities. However, quantitative accuracy is often compromised by:

-

Matrix Effects: Co-eluting components suppressing or enhancing ionization.

-

Injection Variability: Fluctuations in split ratios and injection volumes.

-

Derivatization Efficiency: Incomplete reaction kinetics.

Isotope Dilution Mass Spectrometry (IDMS) mitigates these errors by adding a stable isotope-labeled analog (DL-3-Phenylalanine-d1) prior to sample preparation. The IS behaves nearly identically to the analyte physically and chemically but is distinguishable by mass (m/z).

Why DL-3-Phenylalanine-d1?

-

Cost-Efficiency: Deuterated standards at specific positions (d1) are often significantly less expensive than uniformly labeled (U-13C or d8) analogs.

-

Racemic Consideration: The "DL" designation indicates a racemic mixture. Since standard GC columns (e.g., HP-5ms) are achiral, the D- and L-enantiomers co-elute as a single peak. This makes DL-3-Phenylalanine-d1 suitable for quantifying total Phenylalanine (usually L-Phe in biological systems) without chiral separation.

Critical Technical Consideration: The "M+1" Challenge

The primary challenge with a d1 standard is the overlap with the natural Carbon-13 isotope of the native analyte.

-

Native Phenylalanine (C9H11NO2): Approximately 10% of native molecules will contain a 13C atom, creating a signal at M+1.

-

Interference: This natural M+1 signal can contribute to the quantitation ion of the d1-IS.

-

Solution: This protocol employs MTBSTFA derivatization , which produces high-mass fragments ([M-57]+).[2][3] The mass shift is preserved, and we utilize a high-concentration IS spike to overwhelm the natural M+1 contribution, or apply a mathematical correction factor (detailed in Section 6).

Technical Specifications

| Property | Specification |

| Compound Name | DL-3-Phenylalanine-d1 |

| Chemical Structure | C9H10DNO2 (Deuterium at C3 position) |

| Molecular Weight | 166.20 g/mol (approx. +1 Da shift from native) |

| CAS Number | Refer to specific vendor (e.g., C/D/N Isotopes) |

| Solubility | Soluble in water, dilute acid/base; sparingly soluble in ethanol. |

| Derivatization Target | Amine (-NH2) and Carboxyl (-COOH) groups.[4] |

Experimental Workflow

The following workflow ensures the internal standard compensates for all losses during extraction and derivatization.

Reagents & Materials

-

Internal Standard: DL-3-Phenylalanine-d1 (1 mg/mL in 0.1 M HCl).

-

Derivatization Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

-

Solvents: Acetonitrile (LC-MS grade), Pyridine (anhydrous), Hexane.

-

Equipment: Centrifuge, N2 Evaporator, GC-MS (Single Quadrupole).

Step-by-Step Protocol

Step 1: Sample Preparation & Spiking[5]

-

Aliquot 50 µL of biological sample (e.g., Plasma) into a 1.5 mL microcentrifuge tube.

-

CRITICAL: Add 10 µL of DL-3-Phenylalanine-d1 Internal Standard solution.

-

Rationale: Spiking before protein precipitation ensures the IS tracks extraction efficiency.

-

-

Vortex for 10 seconds to equilibrate.

Step 2: Protein Precipitation

-

Add 200 µL of cold Acetonitrile (or Methanol).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a glass GC vial insert.

Step 3: Drying

-

Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen at 40°C.

-

Note: Moisture is the enemy of silylation. Ensure the residue is completely dry.

-

Step 4: Derivatization (MTBSTFA Method)[2]

-

Add 50 µL of anhydrous Pyridine (acts as a catalyst and solvent).

-

Add 50 µL of MTBSTFA + 1% TBDMCS .

-

Cap the vial tightly and vortex.

-

Incubate at 60°C for 60 minutes .

-

Chemistry: This replaces active hydrogens on the -NH2 and -COOH groups with TBDMS groups, forming Phenylalanine-(TBDMS)2 .

-

-

Cool to room temperature. (Optional: Dilute with 100 µL Hexane if signal is too high).